molecular formula C4H8O2 B3066310 (~13~C_4_)Butanoic acid CAS No. 752190-79-7

(~13~C_4_)Butanoic acid

Cat. No. B3066310
CAS RN: 752190-79-7
M. Wt: 92.076 g/mol
InChI Key: FERIUCNNQQJTOY-JCDJMFQYSA-N
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Description

Butanoic acid, also known as butyric acid, is a carboxylic acid with the chemical formula C4H8O2 . It has a branched structure with a methyl group attached to the second carbon atom .


Synthesis Analysis

The synthesis of [4‐13C] butanoic acid involves the alkylation of the dianion of 3- (phenylsulfinyl) propanol with [ 13 C] iodomethane and subsequent reductive fission of the sulfoxides . This process yields [4- 13 C] butanol, which is then oxidized to give [4- 13 C] butanoic acid .


Molecular Structure Analysis

The molecular structure of (~13~C_4_)Butanoic acid is represented by the InChI string: InChI=1S/C4H8O2/c1-2-3-4 (5)6/h2-3H2,1H3, (H,5,6)/i1+1,2+1,3+1,4+1 . The compound has a molecular weight of 92.076 g/mol .


Chemical Reactions Analysis

Butanoic acid is involved in various chemical reactions. For instance, it reacts with oxygen gas to produce carbon dioxide gas and water vapor . It also plays a role in the production of n-butanol and butyrate using engineered Clostridium tyrobutyricum .


Physical And Chemical Properties Analysis

Butanoic acid is a colorless liquid that is soluble in water . It has a strong and somewhat unpleasant smell, often compared to rancid butter or body odor . The compound has a boiling point of 158.3 degrees Celsius .

Scientific Research Applications

Gastrointestinal Health

Butanoic acid, or butyric acid, has shown beneficial roles in the gastrointestinal tract. It is easily absorbed by enteric cells, used as a primary energy source, and plays a significant role in colonocyte proliferation, apoptosis, gastrointestinal motility, and bacterial microflora composition. Additionally, it has immunoregulatory and anti-inflammatory activities. This is particularly relevant in the context of irritable bowel syndrome (IBS) treatment (Załęski, Banaszkiewicz, & Walkowiak, 2013).

Animal Nutrition and Dairy Production

Research has explored the effects of 2-hydroxy-4-methylthio-butanoic acid (HMTBa) on ruminal fermentation, microbial protein synthesis, nutrient digestibility, and performance in lactating dairy cows. It was found to not significantly affect milk yield or composition but did influence microbial N outflow and the proportion of certain ruminal bacteria (Lee et al., 2015).

Cancer Research

Butyric acid derivatives have been studied for their roles in regulating gene expression related to cell differentiation, apoptosis, and cell growth control. This makes butyric acid a potential therapeutic agent in treating colorectal cancer and hemoglobinopathies (Pouillart, 1998).

Nanotechnology

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used in the optical gating of synthetic ion channels. This demonstrates potential applications in light-induced controlled release, sensing, and information processing in nanofluidic devices (Ali et al., 2012).

Biofuel Production

Butyric acid plays a crucial role in the production of biofuels like butanol. Clostridium acetobutylicum, for instance, utilizes butyric acid in solvent production during fermentation processes. The study of the intracellular conditions for butanol production is essential for optimizing biofuel production (Terracciano & Kashket, 1986).

Agriculture and Crop Protection

3-(3-indolyl)butanoic acid has been shown to have an algicidal effect, effectively suppressing the growth of green algae in hydroponic culture. This compound offers potential as a non-phytotoxic algicide for hydroponically cultured crop plants (Nonomura et al., 2001).

Environmental Remediation

A study on the biotransformation of alkyl branched aromatic alkanoic naphthenic acids by Mycobacterium revealed the degradation of synthetic NAs, suggesting potential applications in environmental remediation and treatment of toxic, persistent pollutants (Johnson et al., 2012).

Mechanism of Action

While the specific mechanism of action for (~13~C_4_)Butanoic acid is not detailed in the search results, butanoic acid and its derivatives are known to interact with GABA receptors in the brain, exerting sedative effects . They also play a role in maintaining endoplasmic reticulum homeostasis, preventing protein misfolding .

Safety and Hazards

Butanoic acid is considered hazardous. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(1,2,3,4-13C4)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583922
Record name (~13~C_4_)Butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.076 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(~13~C_4_)Butanoic acid

CAS RN

752190-79-7
Record name (~13~C_4_)Butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 752190-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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